3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
Properties
IUPAC Name |
3-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-14-8-9-17(12-15(14)2)20(28)16(3)31-23-25-24-21-22(29)26(10-11-27(21)23)18-6-5-7-19(13-18)30-4/h5-13,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIWOOLPFNTBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)SC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenyl derivatives, methoxyphenyl derivatives, and triazolopyrazine precursors. The key steps in the synthesis may involve:
Formation of the Triazolopyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxoethylthio Group: This step may involve nucleophilic substitution reactions using thiol reagents.
Substitution with Dimethylphenyl and Methoxyphenyl Groups: These steps can be carried out using electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Use of Catalysts: To enhance reaction rates and selectivity.
Controlled Reaction Conditions: Such as temperature, pressure, and pH.
Purification Techniques: Including crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.
Scientific Research Applications
3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Affecting the transcription and translation of genes.
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison of Triazolopyrazinone Derivatives
Functional Group Impact on Physicochemical Properties
Sulfanyl Linkers :
- The target compound’s 3-substituent includes a sulfanyl group connected to a branched ketone (1-oxopropan-2-yl), enhancing steric bulk compared to simpler sulfanyl derivatives like the 2-chlorophenylmethylsulfanyl group in . This may reduce solubility but improve binding affinity in hydrophobic pockets .
- In , the sulfanyl group at position 8 is attached to a 2-ethylphenyl group, demonstrating how positional isomerism affects electronic properties.
Aromatic Substituents :
- The 3-methoxyphenyl group at position 7 in the target compound introduces electron-donating methoxy groups, contrasting with the 4-fluorophenyl group in , which is electron-withdrawing. Such differences influence π-π stacking interactions and metabolic stability .
Computational Similarity Analysis
- Using Tanimoto coefficients (), the target compound shows moderate similarity (~60–70%) to other triazolopyrazinones, driven by shared core structures. However, low similarity (<40%) to non-triazolopyrazinone heterocycles (e.g., pyrrolo-thiazolopyrimidines in ) underscores the importance of core scaffold conservation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
